molecular formula C21H16F2N4O2S B2952089 2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 941949-60-6

2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2952089
CAS No.: 941949-60-6
M. Wt: 426.44
InChI Key: RYUVHOBAPUTKDJ-UHFFFAOYSA-N
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Description

2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolopyridazine core, which is known for its biological activity and potential therapeutic applications.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties make it a subject of interest for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolopyridazine core, followed by the introduction of the fluorophenyl groups and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various fluorinated aromatic compounds. The reaction conditions often involve elevated temperatures and the use of polar solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorophenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific biological context, but may include inhibition of key enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide stands out due to its unique thiazolopyridazine core and the presence of two fluorophenyl groups. These structural features contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2S/c1-12-25-19-20(30-12)18(14-4-8-16(23)9-5-14)26-27(21(19)29)11-17(28)24-10-13-2-6-15(22)7-3-13/h2-9H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUVHOBAPUTKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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